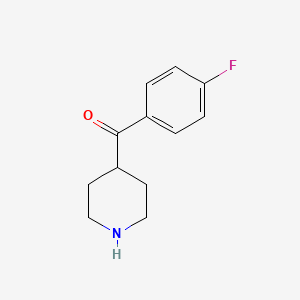

4-(4-Fluorobenzoyl)piperidine

Descripción

Significance of the Piperidine (B6355638) Core Structure in Medicinal Chemistry and Chemical Biology

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly significant scaffold in medicinal chemistry. nih.govencyclopedia.pub Its prevalence is underscored by its presence in a vast array of pharmaceuticals and naturally occurring alkaloids. nih.govwikipedia.org The structural and physicochemical properties of the piperidine moiety contribute to its widespread use in drug design.

The piperidine core can serve multiple functions within a drug molecule. It can act as a pharmacophore, directly interacting with biological targets like enzymes or receptors. mdpi.com For instance, the benzyl-piperidine residue has been shown to interact with the catalytic binding site of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. mdpi.com Additionally, the piperidine ring can function as a versatile building block, enabling chemists to achieve the desired three-dimensional conformation and physical properties for optimal drug activity. mdpi.com

The versatility of the piperidine scaffold is evident in its presence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and antibiotics. nih.govencyclopedia.pubmdpi.com Its derivatives are also found in numerous alkaloids with established biological activities. encyclopedia.pub The ability to readily modify the piperidine ring at various positions allows for the fine-tuning of a molecule's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

The Role of the Fluorobenzoyl Moiety in Modulating Molecular Recognition and Reactivity

The incorporation of a fluorobenzoyl group into a molecule, as seen in 4-(4-Fluorobenzoyl)piperidine, introduces a range of advantageous properties that are highly sought after in drug design. Fluorine, being the most electronegative element, imparts unique electronic characteristics to the benzoyl moiety. nih.gov

One of the key roles of the fluorine atom is its ability to enhance metabolic stability. nih.govresearchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic breakdown by enzymes in the body. This can lead to a longer duration of action for a drug. For example, the substitution of fluorine in certain piperidine-based inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for diabetes and obesity, resulted in a substantial increase in metabolic stability. researchgate.net

Furthermore, the introduction of fluorine can significantly impact a molecule's binding affinity to its biological target. nih.gov The high electronegativity of fluorine can lead to favorable electrostatic and hydrogen-bond interactions with the active site of a protein. benthamscience.com It can also modulate the acidity (pKa) of nearby functional groups and alter the electron distribution in aromatic rings, which can be crucial for optimizing physical properties and target engagement. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-fluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABERUOJGWHYBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347223 | |

| Record name | 4-(4-Fluorobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56346-57-7 | |

| Record name | 4-(4-Fluorobenzoyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056346577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Fluorobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorobenzoyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-FLUOROBENZOYL)PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K4JJ6US7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Fluorobenzoyl Piperidine

Established Synthetic Pathways for 4-(4-Fluorobenzoyl)piperidine Elaboration

Traditional synthetic routes to this compound and its analogues often rely on well-established chemical transformations that are dependable and have been refined over time. These methods typically involve multi-step sequences starting from commercially available precursors.

A common strategy for synthesizing this compound involves the use of a protecting group on the piperidine (B6355638) nitrogen to prevent unwanted side reactions during the introduction of the benzoyl moiety. The N-acetyl group is a frequently used protecting group in this context.

The synthesis often commences with isonipecotic acid. The first step involves the N-acetylation of the piperidine's secondary amine. For instance, reacting isonipecotic acid with acetic anhydride (B1165640) in pyridine (B92270) yields the N-acetylated intermediate. nih.gov This protected intermediate can then undergo transformations, such as conversion to an acid chloride followed by a Friedel-Crafts acylation with fluorobenzene (B45895), to install the 4-fluorobenzoyl group at the 4-position of the piperidine ring. The final step in this sequence is the hydrolytic cleavage of the N-acetyl group under acidic or basic conditions to afford the target compound, this compound, as a free secondary amine. This deprotection step is crucial for subsequent functionalization at the nitrogen atom. nih.gov

Table 1: Illustrative Synthetic Pathway via N-Acylated Precursor

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Isonipecotic acid | Acetic anhydride, Pyridine, 140°C | 1-Acetyl-piperidine-4-carboxylic acid | Protection of the piperidine nitrogen. nih.gov |

| 2 | 1-Acetyl-piperidine-4-carboxylic acid | i. SOCl₂, 1,2-DCE; ii. Fluorobenzene, AlCl₃ | 1-Acetyl-4-(4-fluorobenzoyl)piperidine | Introduction of the 4-fluorobenzoyl group. nih.gov |

Direct functionalization refers to methods where the 4-fluorobenzoyl group is attached to the piperidine ring in a more direct fashion or where the pre-formed this compound is itself used as a scaffold for further modifications.

One such direct method is the Weinreb-Nahm ketone synthesis. This involves the reaction of an N-protected piperidine-4-carboxamide derivative (a Weinreb amide) with a Grignard or organolithium reagent derived from a fluorinated aromatic compound. nih.gov This approach provides a controlled and direct route to the ketone functionality.

Once synthesized, this compound serves as a versatile intermediate for creating a diverse library of derivatives through N-functionalization. chemimpex.com The secondary amine of the piperidine ring is readily alkylated or acylated. For example, it has been used as a starting material in the synthesis of novel L-proline amides with potential anticonvulsive effects and in the creation of various N-substituted piperidines designed as enzyme inhibitors. researchgate.netnih.gov These reactions underscore the compound's utility as a building block for more complex molecules. chemimpex.com

Table 2: Examples of Direct Functionalization and Derivatization

| Reaction Type | Precursor(s) | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Weinreb-Nahm Synthesis | 1-tBu-N-methoxy-N-methylpiperidine-4-carboxamide, 4-fluorophenyl magnesium bromide | Organometallic reagents | N-protected this compound | nih.gov |

| N-Amidation | This compound, L-proline derivative | Coupling agents | L-proline 4-(4-fluorobenzoyl)piperidide | researchgate.net |

Advanced Strategies in the Synthesis of this compound Derivatives

Modern synthetic chemistry seeks to develop more efficient, selective, and scalable methods. For a privileged scaffold like benzoylpiperidine, advanced strategies focus on controlling stereochemistry and adapting processes for industrial production.

Many therapeutic agents require precise three-dimensional arrangements of atoms for optimal activity. Therefore, developing stereoselective methods to functionalize the piperidine ring is a key research area. While not always applied directly to this compound itself, these advanced techniques represent the cutting edge of piperidine synthesis and can be adapted for its derivatives.

One powerful strategy involves catalyst-controlled C-H functionalization. Chiral dirhodium tetracarboxylate catalysts have been successfully used for site-selective and stereoselective C-H insertion reactions on N-protected piperidines. d-nb.info By choosing the appropriate catalyst and nitrogen protecting group, it is possible to direct the introduction of new functional groups to specific positions (e.g., C2 or C4) on the piperidine ring with high diastereoselectivity and enantioselectivity. d-nb.info For example, rhodium catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ has been shown to enhance the stereoselectivity of C2 functionalization on N-Boc-piperidine. d-nb.info

Another advanced approach is the modular and stereoselective synthesis of substituted piperidines. A one-pot synthesis of piperidin-4-ols has been developed that proceeds through a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent diastereoselectivity and provides a flexible route to highly functionalized piperidine cores that could be elaborated into complex derivatives. nih.gov

Table 3: Catalyst Systems for Stereoselective C-H Functionalization of Piperidines

| Catalyst | Substrate | Position Functionalized | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-Boc-piperidine | C2 | 5.3:1 d.r., 83% ee | d-nb.info |

| Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | C2 | 11:1 d.r., 93% ee | d-nb.info |

| Rh₂(R-TPPTTL)₄ | N-brosyl-piperidine | C2 | 27:1 d.r., 69% ee | d-nb.info |

(d.r. = diastereomeric ratio; ee = enantiomeric excess)

The importance of this compound as a pharmaceutical intermediate necessitates the development of synthetic routes that are not only efficient but also scalable and economically viable. chemimpex.com Industrial processes prioritize cost-effective starting materials, high yields, operational safety, and environmental considerations.

Chemical development companies offer custom synthesis and scale-up production services for complex intermediates like this compound p-toluenesulfonate. lookchem.com These services leverage expertise in process optimization to provide kilogram to metric ton quantities. The processes are designed to handle a wide range of chemical reactions, including acylation and hydrogenation, under controlled, industrial conditions. lookchem.com

An example of an industrially relevant process for a related precursor is the commercial-scale preparation of 4-(4-fluorobenzoyl)butyric acid. The patented process details a Friedel-Crafts reaction between fluorobenzene and glutaric anhydride, highlighting key industrial considerations such as solvent choice (methylene chloride), control of reaction temperature, and management of impurities. google.com Such process-oriented research is critical for ensuring a reliable and cost-effective supply of key building blocks for the pharmaceutical industry.

Medicinal Chemistry Applications of 4 4 Fluorobenzoyl Piperidine As a Core Scaffold

The 4-(4-Fluorobenzoyl)piperidine Fragment as a Privileged Structure in Drug Design

The phenyl(piperidin-4-yl)methanone (B1296144) framework, and specifically its 4-fluoro derivative, is recognized as a privileged structure in drug development. mdpi.comnih.gov A privileged structure is a molecular scaffold that is capable of binding to a range of different biological targets, making it a highly versatile starting point for drug discovery. mdpi.com The benzoylpiperidine motif is noted for its metabolic stability and its presence in numerous bioactive compounds with a wide array of therapeutic effects, including anti-cancer, anti-psychotic, and neuroprotective properties. mdpi.comnih.gov

The significance of the this compound fragment is particularly evident in its presence in potent reference drugs like ketanserin (B1673593) and altanserin, which are antagonists for the 5-HT2A serotonin (B10506) receptor. mdpi.com Research has indicated that this specific fragment is critical for the ligand's ability to anchor or orient itself correctly within the 5-HT2A receptor. mdpi.com It is also considered a constrained version of the butyrophenone (B1668137) pharmacophore, a common feature in many antipsychotic drugs. mdpi.com

The this compound scaffold is instrumental in structure-activity relationship (SAR) studies, which are fundamental to the process of identifying and optimizing new drug candidates. By systematically modifying the benzoylpiperidine structure and evaluating the effects on biological activity, researchers can refine the properties of a potential therapeutic to enhance its efficacy and reduce its toxicity.

This process of lead optimization is exemplified by the development of inhibitors for monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various diseases, including cancer. nih.gov Starting with a lead compound containing a (4-(4-chlorobenzoyl)piperidin-1-yl) group, researchers undertook structural optimization to develop a new, more potent, and selective reversible MAGL inhibitor. nih.gov This demonstrates how the benzoylpiperidine core can be systematically modified to improve its pharmacological profile. The versatility of the scaffold allows for the exploration of various substitution patterns, leading to the discovery of compounds with improved potency and better penetration of the blood-brain barrier.

Bioisosteric replacement is a key strategy in medicinal chemistry where one part of a molecule is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic properties. The benzoylpiperidine fragment is frequently considered a potential bioisostere for the piperazine (B1678402) ring. mdpi.comnih.gov

This replacement strategy can be advantageous because the carbonyl group in the benzoylpiperidine structure can form hydrogen bonds with the target protein, compensating for the loss of a nitrogen atom present in the piperazine ring. mdpi.com This substitution is often used to evaluate the structure-activity relationships of various classes of bioactive compounds. mdpi.com However, it is important to note that this modification does not universally lead to an improvement in biological activity. mdpi.com The piperidine (B6355638) ring itself is a common feature in many drugs, and other bioisosteric replacements have been explored, such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane, which can offer improved solubility and metabolic stability. enamine.netresearchgate.net Another novel bioisostere for 4-substituted piperidines is the 4H-Dewar pyridine (B92270), which offers a rigid structure accessible through pyridine dearomatization. thieme-connect.com

Development of Pharmacologically Active Agents Derived from this compound

The versatility of the this compound scaffold has led to its use in the development of a wide range of pharmacologically active agents. mdpi.comnih.gov These agents target various conditions, but a particularly significant area of research is in the treatment of neuropsychiatric and neurodegenerative disorders. mdpi.commdpi.com

The modulation of serotoninergic and dopaminergic neurotransmitter systems is a primary strategy for treating mental health conditions such as schizophrenia, depression, and anxiety. mdpi.com Given the structural similarities of the this compound fragment to established pharmacophores that interact with these systems, it has become a highly utilized scaffold for designing ligands for serotonin and dopamine (B1211576) receptors. mdpi.com

The serotonin (5-HT) system is a critical target in neuropsychiatric drug discovery. mdpi.com The this compound core has been successfully incorporated into numerous ligands targeting various serotonin receptor subtypes.

For instance, research aimed at developing molecules with a mixed affinity for both 5-HT1A and 5-HT2A receptors led to the synthesis of several compounds containing the 4-(p-fluorobenzoyl)piperidine moiety. mdpi.com Among these, compound 31 was identified as a potent and selective 5-HT2A ligand with a high affinity for 5-HT1A receptors as well. mdpi.com Another derivative, N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine, also demonstrated high affinity for 5-HT2A receptors, with lower affinity for 5-HT2c receptors, making it a potentially more selective ligand for in vivo studies compared to the reference drug ketanserin. sci-hub.se

Furthermore, compound 35 , a 6-aminomethyl-4,5,6,7-tetrahydrobenzo[b]furan-4-one derivative incorporating the 4-(p-fluorobenzoyl)piperidine fragment, showed significant affinity for 5-HT2A receptors, moderate selectivity for 5-HT2B, and low affinity for 5-HT2C receptors. mdpi.com The affinity of these compounds for various serotonin receptor subtypes highlights the utility of the this compound scaffold in developing nuanced neuropsychiatric agents. mdpi.com

Table 1: Binding Affinity of this compound Derivatives at Serotonin (5-HT) Receptors

| Compound | 5-HT1A (IC50 nM) | 5-HT2A (IC50 nM) | 5-HT2B Affinity | 5-HT2C Affinity | Reference |

|---|---|---|---|---|---|

| 31 | 68 | 1.1 | Not Reported | Not Reported | mdpi.com |

| 33 | Not Reported | 2.4 | Not Reported | Not Reported | mdpi.com |

| 35 | Not Reported | Notable Affinity | Moderate Selectivity | Scarce Affinity | mdpi.com |

Alongside the serotoninergic system, the dopaminergic system is a key target for antipsychotic medications. The this compound scaffold has also been employed in the design of ligands for dopamine receptors. mdpi.com

The previously mentioned compound 35 was also evaluated for its ability to bind to dopaminergic receptors and demonstrated a notable affinity for D1, D2, and D4 subtypes. mdpi.com This dual action on both serotonin and dopamine receptors is a characteristic feature of many atypical antipsychotic drugs. mdpi.com

More recent research has focused on developing highly selective ligands for specific dopamine receptor subtypes. For example, novel series of 4,4-difluoropiperidine (B1302736) ether-based compounds have been discovered as potent dopamine D4 receptor antagonists. nih.gov Structure-activity relationship studies on these scaffolds have led to the identification of compounds with exceptional binding affinity and selectivity for the D4 receptor over other dopamine subtypes (D1, D2, D3, and D5). nih.gov The pharmacophore for D4 receptor ligands often overlaps with that for other receptors, such as the sigma-1 receptor, with both typically featuring a basic nitrogen in a piperidine or similar ring that interacts with the target protein. chemrxiv.org

Table 2: Binding Affinity of Compound 35 at Dopamine (D) Receptors

| Compound | D1 Affinity | D2 Affinity | D4 Affinity | Reference |

|---|---|---|---|---|

| 35 | Notable Affinity | Notable Affinity | Notable Affinity | mdpi.com |

Compound Index

Neuropsychiatric and Neurodegenerative Disorders

Role as a Butyrophenone Pharmacophore in Antipsychotic Agents

The this compound core is a defining feature of the butyrophenone class of antipsychotic drugs. wikipedia.org Haloperidol (B65202), a classic example, incorporates this structure, and its interaction with dopamine D2 receptors is a cornerstone of its therapeutic effect in schizophrenia. nih.govscispace.com The butyrophenone moiety, the piperidine ring, and the attached phenyl group each contribute to the binding affinity at various central nervous system receptors. nih.gov

Researchers have extensively modified the this compound scaffold in an effort to develop atypical antipsychotics with improved side-effect profiles, particularly a reduction in extrapyramidal symptoms (EPS). nih.govnih.gov Strategies have included replacing the piperidine ring with bioisosteric equivalents, such as a diazepane ring, to prevent the in vivo metabolic transformation to potentially neurotoxic pyridinium (B92312) species. nih.gov These modifications aim to retain potent D2 receptor antagonism while modulating activity at other receptors, such as serotonin (5-HT) subtypes, which is characteristic of atypical antipsychotics. nih.govscispace.com

One such modification led to the identification of a diazepane analog of haloperidol, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, which demonstrated a multi-receptor binding profile consistent with potential atypical antipsychotic activity and a reduced propensity to induce catalepsy in preclinical models. nih.govresearchgate.net

Table 1: Receptor Binding Affinities (Ki, nM) of Haloperidol and a Diazepane Analog

| Compound | D2 | 5-HT2A |

| Haloperidol | 1.2 | 48 |

| 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one | 1.8 | 15 |

Data sourced from studies on haloperidol and its analogs. nih.gov

Analgesic and Anti-inflammatory Therapeutic Candidates

The this compound scaffold has emerged as a valuable starting point for the development of novel analgesic and anti-inflammatory agents. chemimpex.com Its structural features allow for modifications that can target key enzymes and receptors involved in pain and inflammation pathways.

Derivatives of 1-(4-fluorobenzoyl)piperidine have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that plays a role in the regulation of inflammatory processes. By inhibiting sEH, these compounds can increase the levels of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs). For instance, certain modified piperidine structures have demonstrated significant analgesic effects in preclinical models of arthritis and acute pancreatitis. The anti-inflammatory potential of these derivatives is further supported by their ability to modulate inflammatory markers such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). dntb.gov.ua

The versatility of the this compound core allows for its incorporation into various molecular frameworks to optimize analgesic and anti-inflammatory properties. nih.govrjpbr.com

Sigma Receptor Ligands and Their Therapeutic Potential (Sigma-1, Sigma-2)

The this compound scaffold is a key pharmacophore for ligands that bind to sigma receptors, which are implicated in a range of neurological and psychiatric conditions. nih.govnih.govnih.gov Both sigma-1 and sigma-2 receptors are recognized as potential therapeutic targets for conditions such as schizophrenia, depression, anxiety, and neuropathic pain. nih.govmdpi.comunict.it

Derivatives of this compound have been synthesized and shown to exhibit high affinity and selectivity for the sigma-1 receptor. nih.gov For example, chemical modifications of a lead compound by replacing a sulfur atom with a carbonyl or hydroxyl group, while retaining the 4-fluorobenzoylpiperidine moiety, have yielded potent and selective sigma-1 receptor ligands. nih.gov Structure-activity relationship (SAR) studies have revealed that hydrophobic interactions play a crucial role in the binding of these ligands to the sigma-1 receptor. nih.gov

The therapeutic potential of these sigma receptor ligands is broad. Sigma-1 receptor agonists are being investigated for their neuroprotective effects, while antagonists are being explored for the treatment of neuropathic pain. mdpi.comunict.itdntb.gov.ua The selectivity of these compounds for sigma receptors over other CNS targets, such as dopamine D2 receptors, is a key objective in designing new therapeutic agents with potentially fewer side effects. nih.gov

Table 2: Binding Affinity of 4-Aroylpiperidine Derivatives at Sigma Receptors

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

| Lead Compound (Spipethiane) | 0.5 | 416 | 832 |

| Derivative 7e | 1.2 | >1000 | >833 |

| Derivative 8a | 1.8 | >1000 | >556 |

| Derivative 8f | 1.1 | >1000 | >909 |

Data adapted from a study on 4-aroylpiperidine derivatives as sigma-1 receptor ligands. nih.gov

Investigation of Antitumor and Tyrosinase Inhibitory Activities

Derivatives containing the 4-(4-fluorobenzyl)piperidine fragment have shown promise as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.netnih.gov Overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase is also a target for the development of treatments for melanoma. researchgate.netnih.govdntb.gov.ua

Research has identified that the 4'-fluorobenzyl moiety attached to the piperidine ring plays a crucial role in the inhibitory activity against tyrosinase. researchgate.net Several synthesized analogs have demonstrated more potent tyrosinase inhibition than the well-known inhibitor, kojic acid. nih.gov Kinetic studies have revealed that these compounds can act as non-competitive or mixed-type inhibitors of the enzyme. nih.gov For example, 1-(5,6-dimethoxy-1H-indol-3-yl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)propan-1-one was found to be a particularly effective mixed-type inhibitor with an IC50 value of 7.56 μM. researchgate.netnih.gov

While the primary focus has been on tyrosinase inhibition, the development of such compounds has implications for antitumor therapy, specifically in the context of melanoma. nih.govresearchgate.net Additionally, some serotonin derivatives containing related structures have been noted for their potential antitumor-promoting activities. researchgate.net

Exploration of Antimicrobial and Antiviral Properties

The piperidine ring is a common scaffold in molecules exhibiting a wide range of biological activities, including antimicrobial and antiviral properties. biomedpharmajournal.orgmdpi.com While research specifically highlighting this compound in this context is less extensive, the broader class of piperidine derivatives has been a subject of investigation for developing new anti-infective agents. biomedpharmajournal.orgresearchgate.net

Studies on various piperidin-4-one derivatives have shown that they can possess both antibacterial and antifungal activities. biomedpharmajournal.org The introduction of certain functional groups, such as a thiosemicarbazone moiety, to the piperidine ring has been shown to enhance these properties. biomedpharmajournal.org Furthermore, the incorporation of a fluorine atom into a molecule is a known strategy in medicinal chemistry that can improve metabolic stability and binding affinity, which could be advantageous for antimicrobial activity. nih.gov

Although direct evidence for the antiviral properties of this compound itself is limited, the piperidine nucleus is present in some compounds with antiviral activity. biomedpharmajournal.org The exploration of derivatives of this compound for antimicrobial and antiviral applications remains an area with potential for future research.

Pharmacological and Biochemical Characterization of 4 4 Fluorobenzoyl Piperidine Analogues

In Vitro Pharmacological Profiling and Target Engagement Studies

In vitro studies are fundamental in characterizing the interaction of new chemical entities with their biological targets. For analogues of 4-(4-fluorobenzoyl)piperidine, these studies have revealed specific binding affinities for various receptors and detailed the kinetics of enzyme inhibition.

Analogues built around the this compound core have shown significant affinity for several receptor types, most notably sigma (σ), dopamine (B1211576), and serotonin (B10506) receptors.

The piperidine (B6355638) ring is considered a critical structural element for dual activity at histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov Studies on 1,4-disubstituted piperidine derivatives have identified compounds with high affinity and selectivity for the σ1 receptor. nih.gov For instance, certain methanone (B1245722) and alcohol analogues of this compound demonstrated σ1 receptor affinities comparable to or slightly lower than the lead compound, spipethiane, but with two to threefold greater selectivity for this receptor. nih.gov Quantitative structure-activity relationship (QSAR) studies have indicated that hydrophobic interactions are key drivers for σ1 receptor binding in this class of compounds. nih.gov Another series of piperidine derivatives showed high affinity for the human dopamine D4 (hD4) receptor, with one compound exhibiting a K_i value of 5.2 nM and over 300-fold selectivity against hD2 and hD3 receptors. nih.gov

The 4-(p-fluorobenzoyl)piperidine moiety is also a crucial component for ligands targeting serotoninergic (5-HT) and dopaminergic (D) receptors, being a key feature in drugs like ketanserin (B1673593) and altanserin. nih.gov One synthesized analogue, compound 35, displayed notable affinity for 5-HT_2A, D_1, D_2, and D_4 receptors. nih.gov Furthermore, a series of 1-(pyrimidin-2-yl)piperazine derivatives, which are structurally related, were evaluated for their potential as atypical antipsychotic agents. The lead compound from this series, BMS 181100, was found to be a potent ligand for sigma binding sites with an IC_50 of 112 nM, while showing only modest to weak affinity for 5-HT_1A and alpha-1 receptors and being essentially inactive at dopamine D2 receptors. nih.gov

| Compound/Analogue Class | Target Receptor | Binding Affinity (K_i or IC_50) | Selectivity | Source |

|---|---|---|---|---|

| 1,4-Disubstituted piperidine analogues | Sigma-1 (σ1) | High affinity | 2-3 fold greater selectivity than lead compound | nih.gov |

| Compound 13 (N-linked heterocyclic piperidine) | Human Dopamine D4 (hD4) | 5.2 nM (K_i) | >300-fold vs hD2/hD3 | nih.gov |

| Compound 35 (tetrahydrobenzo[b]furan-4-one derivative) | 5-HT_2A, D_1, D_2, D_4 | Notable affinity | Moderate for 5-HT_2B, scarce for 5-HT_2C | nih.gov |

| BMS 181100 (1-(pyrimidin-2-yl)piperazine derivative) | Sigma sites | 112 nM (IC_50) | Modest affinity for 5-HT_1A and alpha-1; inactive at D2 | nih.gov |

| Piperidine analogues of DAT inhibitors | Dopamine Transporter (DAT) | 3-382 nM (K_i) | Data not specified | nih.gov |

Derivatives of this compound have also been investigated as enzyme inhibitors. A notable example is the exploration of 4-(4-fluorobenzyl)piperidine analogues as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Several synthesized compounds in this class proved to be effective tyrosinase inhibitors, with IC_50 values lower than the reference inhibitor, kojic acid. nih.gov Kinetic analyses using Lineweaver-Burk plots revealed that some of these analogues act as non-competitive inhibitors, while the most potent compound, derivative 2d (IC_50 = 7.56 μM), was identified as a mixed-type inhibitor. nih.gov

In another area, benzoylpiperidine derivatives have been identified as potent inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in neuroinflammation. Optimization efforts focusing on halogenation patterns led to the discovery of this compound derivatives with significant inhibitory activity. For instance, one such derivative achieved an IC_50 of 26.4 nM against MAGL while demonstrating over 300-fold selectivity against the related enzyme, fatty acid amide hydrolase (FAAH).

| Analogue Class | Target Enzyme | Inhibitory Potency (IC_50) | Mechanism of Action | Source |

|---|---|---|---|---|

| 4-(4-Fluorobenzyl)piperidine analogue (2d) | Tyrosinase | 7.56 μM | Mixed-type inhibitor | nih.gov |

| Other 4-(4-Fluorobenzyl)piperidine analogues (2a-c, 10b) | Tyrosinase | Data not specified | Non-competitive inhibitors | nih.gov |

| This compound derivative (10a) | Monoacylglycerol Lipase (MAGL) | 26.4 nM | Data not specified | |

| Benzimidazole-based piperidine hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Good to moderate activity | Data not specified | mdpi.com |

In Vivo Assessment of Biological Activity and Systemic Effects

The translation of in vitro findings into systemic biological effects is assessed through in vivo studies, typically in preclinical animal models.

Analogues of this compound have demonstrated efficacy in various preclinical models. A series of 1-(pyrimidin-2-yl)piperazine derivatives were evaluated in behavioral paradigms in rats as potential atypical antipsychotic agents. nih.gov The lead compound, BMS 181100, showed good activity and duration of action in inhibiting conditioned avoidance responding and apomorphine-induced stereotopy, suggesting antipsychotic potential. nih.gov Notably, it did not induce catalepsy, a predictor of extrapyramidal side effects in humans. nih.gov

In the field of oncology, a novel pyrimidine (B1678525) derivative, ARN25499, which incorporates a piperidine moiety, was identified as a potent inhibitor of the cell division cycle 42 (CDC42) protein. This compound showed notable efficacy in inhibiting tumor growth in a patient-derived xenograft (PDX) mouse model of cancer. nih.gov

Furthermore, dual-acting histamine H3 and σ1 receptor antagonists containing a piperidine core were evaluated for their pain-relief properties. Two lead compounds demonstrated promising antinociceptive activity in in vivo models, highlighting their potential for the development of new pain therapies. nih.gov

The relationship between a drug's concentration in the body over time (pharmacokinetics) and its observed effects (pharmacodynamics) is crucial for drug development. For the CDC42 inhibitor ARN25499, pharmacokinetic studies in mice following intravenous or oral administration showed it was well-tolerated. nih.gov Importantly, this compound exhibited improved in vitro metabolic stability and favorable oral bioavailability, which correlated with its ability to inhibit tumor growth in a PDX mouse model when administered at a dose of 10 mg/kg. nih.gov

In a different study, a series of piperidine analogues were developed as atypical dopamine transporter (DAT) inhibitors. nih.gov These piperidine analogues showed improved metabolic stability in rat liver microsomes compared to earlier piperazine-containing compounds. nih.gov Two specific compounds from this series retained an atypical DAT inhibitor profile, which was characterized by negligible locomotor activity in mice, a key pharmacodynamic readout. nih.gov This desirable pharmacodynamic profile was predicted by molecular modeling to stem from their binding to an inward-facing conformation of the DAT. nih.gov

Structure Activity Relationship Sar and Computational Studies of 4 4 Fluorobenzoyl Piperidine Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological activity of 4-(4-fluorobenzoyl)piperidine derivatives is intricately linked to their structural features. Key determinants include the substitution pattern on the aromatic ring, the conformation of the piperidine (B6355638) ring, and modifications to the benzoyl moiety.

Influence of Fluorine Substitution on Molecular Interactions and Bioavailability

The presence and position of fluorine atoms on the benzoyl group can significantly impact a molecule's biological activity. Fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its interactions with biological targets.

In a study of pentapeptide derivatives of kisspeptin (B8261505) C-terminus, a 4-fluorobenzoyl derivative was found to be the most potent agonist for the GPR54 receptor. However, derivatives with multiple fluorine substitutions showed reduced binding affinity. This suggests that while a single fluorine atom at the para position is beneficial for activity, additional fluorination can be detrimental. The introduction of fluorine can also affect intermolecular interactions, such as hydrogen and halogen bonds, which are critical for drug-protein binding. Studies on fluorinated anilines have shown that fluorine substitution can enhance the strength of hydrogen bonds.

Furthermore, fluorine substitution can influence the bioavailability of a compound. The introduction of fluoroethyl groups into known anaplastic lymphoma kinase (ALK) inhibitors did not negatively affect their inhibitory properties but did enhance their ability to cross the blood-brain barrier.

Table 1: Effect of Fluorine Substitution on GPR54 Agonist Activity

| Compound | Substitution on Benzoyl Group | Agonist Potency |

| Derivative 1 | 4-fluoro | Most potent |

| Derivative 2 | Multiple fluoro groups | Less potent |

This table is based on findings from a study on pentapeptide GPR54 agonists.

Conformational Analysis and Substituent Effects on the Piperidine Ring

The piperidine ring is a common scaffold in many pharmaceuticals and its conformation plays a crucial role in determining biological activity. The conformational behavior of fluorinated piperidines is influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors.

Modifications to the piperidine ring, such as the introduction of unsaturation, have been shown to increase potency in some cases. For example, a tenfold increase in activity against Trypanosoma cruzi was observed when the piperidine ring was unsaturated in a series of 4-azaindole-2-piperidine derivatives.

Modifications of the Benzoyl Moiety and Their Pharmacological Impact

Modifications to the benzoyl moiety of this compound derivatives can have a significant impact on their pharmacological properties. Starting from a lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone, which showed reversible monoacylglycerol lipase (B570770) (MAGL) inhibition, structural optimization led to a new potent and selective MAGL inhibitor.

In another study, a series of 4-piperidine-based thiosemicarbazones were synthesized and evaluated as dihydrofolate reductase (DHFR) inhibitors. The structure-activity relationship analysis revealed that the nature and position of substituents on the benzoyl ring influenced the inhibitory activity.

Application of Computational Chemistry in Rational Drug Design

Computational chemistry has become an indispensable tool in the rational design of drugs based on the this compound scaffold. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling provide valuable insights into ligand-receptor interactions and help predict the biological activity of new compounds.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been widely used to study the interactions of this compound derivatives with their biological targets. For instance, docking studies of newly synthesized piperidine derivatives have been used to understand their binding modes with the dopamine (B1211576) D2 receptor (DRD2).

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to study the stability of the complex and the nature of the interactions over time. In a study of 1-(4-chlorobenzhydryl) piperazine (B1678402) derivatives, molecular dynamics simulations were used to assess the stability of the compounds within the active site of target proteins.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.

QSAR models have been developed for various series of piperidine derivatives to predict their toxicity and inhibitory activities. For example, QSAR models have been proposed for predicting the toxicity of piperidine derivatives against Aedes aegypti. These models use molecular descriptors that encode the structural features of the molecules to predict their biological effects. The development of robust and predictive QSAR models is a key step in the computer-aided design of new drugs.

Pharmacophore Modeling, Virtual Screening, and De Novo Design

Computational techniques such as pharmacophore modeling, virtual screening, and de novo design have become indispensable tools in modern drug discovery. These methods accelerate the identification of novel, potent, and selective ligands for therapeutic targets by analyzing the structural features of active compounds and their interactions with the target protein. In the context of this compound derivatives, these computational approaches have been instrumental in designing new molecules with enhanced biological activities.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model serves as a 3D query to search for new molecules with similar properties in large chemical databases.

For derivatives related to the this compound scaffold, pharmacophore models are typically generated based on a set of known active compounds. These models highlight key interaction points such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings that are crucial for binding to the target. For instance, in the development of inhibitors for targets like phosphodiesterase 4B (PDE4B), a five-point pharmacophore model was successfully developed using a large set of molecules. nih.gov This model yielded a statistically significant 3D-QSAR model with a high correlation coefficient (R²=0.918), indicating its robustness and predictive power. nih.gov Such models, once validated, provide a clear roadmap for designing new compounds with potentially higher inhibitory activity. nih.gov

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. sciengpub.ir This process can be based on the ligand's pharmacophore or the target's structure (structure-based virtual screening).

In the search for novel therapeutic agents, in-house libraries of biologically active compounds and large public databases like ZINC are often screened. mdpi.com For example, a virtual screening of piperidine-based small molecules was conducted to identify potential inhibitors for COVID-19-related targets. sciengpub.ir The process involves docking the compounds into the active site of the target protein to predict their binding affinity and orientation. sciengpub.irmdpi.com The top-ranking compounds from these docking studies are then selected for further in silico and in vitro evaluation. sciengpub.ir

Molecular docking studies have been crucial in understanding the binding modes of piperidine derivatives. For instance, in the design of dihydrofolate reductase (DHFR) inhibitors, docking analysis helped predict the binding affinity and interaction patterns of 4-piperidine-based thiosemicarbazones within the DHFR active site. nih.gov Similarly, in the development of inhibitors for 4-hydroxyphenylpyruvate dioxygenase (HPPD), molecular docking revealed that residues such as Phe424, Phe381, and Glu394 were crucial for the activity of the inhibitors. mdpi.com

The results of a virtual screening campaign that identified potential DHFR inhibitors based on a 4-piperidine scaffold are presented below.

| Compound ID | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 5p | DHFR | -8.5 | Asp32, Ile10, Phe35 |

| 5q | DHFR | -8.2 | Asp32, Arg64, Phe35 |

| 5r | DHFR | -8.0 | Ile10, Ser63, Tyr110 |

| 5s | DHFR | -7.9 | Asp32, Ser63, Tyr110 |

This table is generated based on findings for 4-piperidine-based thiosemicarbazones, which share a core structural motif with the subject compound. nih.gov

De Novo Design

De novo design involves the creation of novel molecular structures that are complementary to the binding site of a biological target. This approach often starts with a core scaffold, such as this compound, which is then elaborated with different functional groups to optimize interactions with the target.

The design and synthesis of novel derivatives often follow a rational, structure-based approach. For example, new series of 4-piperidine-based thiosemicarbazones have been synthesized and evaluated as DHFR inhibitors. nih.gov The synthesis involved reacting 4-piperidinyl-benzaldehyde with various thiosemicarbazides to generate a library of derivatives. nih.gov The structure-activity relationship (SAR) analysis of these compounds revealed that different substituents on the thiosemicarbazone moiety significantly influenced their inhibitory potency. nih.gov

Another example is the development of monoacylglycerol lipase (MAGL) inhibitors, where the benzylpiperidine scaffold was systematically modified. unisi.it Researchers replaced the piperidine ring with a piperazine ring in some derivatives to explore the impact on inhibitory activity. unisi.it These modifications led to the identification of compounds with nanomolar potency. unisi.it

The inhibitory activities of some de novo designed 4-piperidine-based thiosemicarbazones against DHFR are shown in the table below.

| Compound | R-Group on Thiosemicarbazone | IC50 (µM) |

| 5a | -H | 47.30 ± 0.86 |

| 5b | -CH3 | 42.10 ± 0.75 |

| 5p | -4-Cl-Ph | 13.70 ± 0.25 |

| 5s | -4-F-Ph | 18.90 ± 0.33 |

This table illustrates how structural modifications impact the biological activity of compounds derived from a 4-piperidine core. nih.gov

Molecular dynamics (MD) simulations are often employed to validate the results of docking studies and to assess the stability of the ligand-protein complex over time. nih.gov These simulations can confirm the binding mode and the active conformation of the designed molecules, providing further confidence in their potential as therapeutic agents. nih.gov

Advanced Research on Novel 4 4 Fluorobenzoyl Piperidine Derivatives and Analogues

Synthesis and Characterization of Chemically Modified Analogues

The core structure of 4-(4-fluorobenzoyl)piperidine offers multiple sites for chemical alteration, primarily at the piperidine (B6355638) nitrogen and on the piperidine ring itself. Researchers have explored these modifications to modulate the compound's physicochemical properties and biological activity.

N-Substituted and Ring-Modified this compound Derivatives

Modifications at the nitrogen atom of the piperidine ring are a common strategy to diversify the this compound scaffold. These substitutions can significantly influence the molecule's interaction with biological targets. One approach involves the acylation of the piperidine nitrogen. For instance, research into novel piperazine (B1678402) derivatives as potential C-C chemokine receptor type 5 (CCR5) antagonists has utilized 4-fluorobenzoyl chloride to acylate piperazine-containing intermediates, creating N-substituted analogues. researchgate.netenamine.net This method directly attaches the 4-fluorobenzoyl moiety to a more complex, N-substituted heterocyclic system.

Another key area of modification is the piperidine ring itself. The introduction of fluorine atoms to the piperidine ring has been investigated to create novel dopamine (B1211576) D4 receptor antagonists. researchgate.net Specifically, a series of 4,4-difluoropiperidine (B1302736) ether-based antagonists have been synthesized and characterized. researchgate.netnih.gov These studies highlight that the gem-difluoro substitution on the piperidine ring is a viable strategy for developing potent and selective ligands. researchgate.net

Furthermore, the creation of spirocyclic systems represents a significant ring modification. The synthesis of spiro-piperidine derivatives, where a second ring shares a single carbon atom with the piperidine ring, has been explored to create structurally novel analogues. synquestlabs.com For example, a novel analogue of the DPP-4 inhibitor Alogliptin, which features a spirocyclic moiety on the piperidine ring, has been synthesized. nih.gov This was achieved by constructing a cyclopropyl (B3062369) ring prior to the assembly of the piperidine ring, demonstrating a sophisticated method for ring modification. nih.gov

Design and Synthesis of Bridged Piperidine Isosteres

The design of isosteres, which are molecules or groups of atoms with similar shapes and electronic properties, is a key strategy in medicinal chemistry. In the context of this compound, research has been conducted on the design and synthesis of bridged piperidine isosteres. These are bicyclic systems where the piperidine ring is "bridged," creating a more rigid and conformationally constrained structure. chemrxiv.org

One study focused on developing versatile methods for the synthesis of a variety of piperidine and piperazine bridged isosteres of pridopidine, a dopamine receptor stabilizer. chemrxiv.org In this research, this compound was used as a starting material in the synthesis of L-proline amides, resulting in the formation of L-proline 4-(4-(4-(4-fluorobenzoyl)piperidin-1-yl)benzoyl)piperidine. researchgate.net This demonstrates a direct synthetic link between this compound and more complex, bridged structures. The goal of creating such rigid analogues is often to improve binding affinity and selectivity for a specific biological target by reducing the conformational flexibility of the molecule. enamine.netblumberginstitute.org

Comprehensive Biological Evaluation of Synthesized Analogues

The synthesized derivatives of this compound have been subjected to a wide range of biological assays to determine their potential therapeutic applications. These evaluations have revealed activities across various biological targets.

A notable area of investigation has been their potential as dopamine receptor antagonists. A novel series of 4,4-difluoropiperidine ether-based derivatives were discovered to be potent dopamine D4 receptor antagonists. researchgate.net Structure-activity relationship studies identified compounds with exceptional binding affinity for the D4 receptor, with some exhibiting remarkable selectivity over other dopamine receptor subtypes. researchgate.netnih.gov For example, one of the most potent compounds in this series displayed a Kᵢ value of 0.3 nM for the D4 receptor. researchgate.net

In the search for antiviral agents, certain fluorinated piperidine derivatives have been evaluated for their efficacy against the influenza A/H1N1 virus. nih.gov Some of these compounds demonstrated notable antiviral activity, suggesting a potential new avenue for the application of this chemical class. nih.gov

Furthermore, derivatives of this compound have been explored as CCR5 antagonists, which are important in the context of HIV treatment. researchgate.netenamine.net A series of novel piperazine derivatives, synthesized using a fragment-assembly strategy that incorporated the 4-fluorobenzoyl moiety, were evaluated for their CCR5-mediated fusion activity. Several of these compounds displayed potent CCR5 antagonist activity, with IC₅₀ values in the low micromolar range. researchgate.netenamine.net

The biological evaluation has also extended to enzyme inhibition. N-substituted piperidine derivatives have been synthesized and tested for their inhibitory activity against steroid 5α-reductase isozymes. Certain compounds within this series showed strong inhibition of both type 1 and type 2 human and rat enzymes, with IC₅₀ values in the nanomolar to low micromolar range.

The table below summarizes the biological activities of selected this compound derivatives.

Table 1: Biological Activity of this compound Derivatives

| Compound Type | Biological Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 4,4-Difluoropiperidine Ether Derivative | Dopamine D4 Receptor | Kᵢ | 0.3 nM | researchgate.net |

| Piperazine Derivative | CCR5 | IC₅₀ | 2.44 µM | researchgate.netenamine.net |

| N-Diphenylacetylpiperidine Derivative | 5α-Reductase Type 1 (rat) | IC₅₀ | 3.44 µM | |

| N-Diphenylacetylpiperidine Derivative | 5α-Reductase Type 2 (rat) | IC₅₀ | 0.37 µM | |

| N-Dicyclohexylacetylpiperidine Derivative | 5α-Reductase Type 2 (human) | IC₅₀ | 60 nM | |

| Fluorinated Piperidine Derivative | Influenza A/H1N1 Virus | Antiviral Activity | Active | nih.gov |

Applications of 4 4 Fluorobenzoyl Piperidine in Agrochemical Science

Role as an Intermediate in the Synthesis of Crop Protection Agents

The primary role of 4-(4-Fluorobenzoyl)piperidine in the agrochemical sector is as a precursor or key intermediate in the creation of a variety of crop protection agents. While detailed public-domain examples directly tracing commercial agrochemicals back to this specific starting material are not extensively documented, its value is recognized in the synthesis of bioactive molecules. google.com The piperidine (B6355638) structural motif is a common feature in many fungicidal and herbicidal compounds.

Patents within the agrochemical field often describe broad classes of compounds, and the synthesis of heteroarylpiperidine derivatives for use as fungicides is a notable area of research. google.com These patents cover a range of chemical structures where a substituted piperidine is a core component. The synthesis processes outlined in such documents often involve the coupling of a piperidine intermediate with other chemical moieties to produce the final active ingredient. For instance, fungicidal compounds can be created by linking a piperidine structure to various heterocyclic rings, such as thiazoles. google.com The this compound molecule, with its reactive sites, is well-suited for these types of synthetic pathways.

The general process for creating such crop protection agents can be illustrated by the following hypothetical synthesis table, based on common reactions in agricultural chemistry:

Table 1: Hypothetical Synthesis Pathway for a Piperidine-Based Fungicide

| Step | Reactants | Reagents & Conditions | Product | Purpose of Step |

|---|---|---|---|---|

| 1 | This compound | Heterocyclic halide (e.g., 2-chlorothiazole) | Base, Solvent, Heat | Coupling of the piperidine core with the heterocyclic system |

| 2 | Product from Step 1 | Modifying reagent (e.g., an alkylating or acylating agent) | Catalyst, Room Temperature | Functionalization to enhance bioactivity and systemicity in plants |

This table is a generalized representation of synthetic steps common in the development of piperidine-based agrochemicals and does not represent a specific, documented synthesis from the named compound.

Investigation of Bioactivity Modulation for Agricultural Applications

The investigation into how modifications of the this compound structure can modulate biological activity is a critical aspect of its use in agrochemical research. The concept of structure-activity relationships (SAR) is fundamental in designing new and effective crop protection agents. google.com In SAR studies, chemists systematically alter parts of a lead molecule, such as this compound, and test the resulting new compounds for their biological effects.

For example, altering the substituents on the piperidine ring or the phenyl group can have a significant impact on a compound's fungicidal, herbicidal, or insecticidal properties. These changes can affect how the molecule binds to its target site in the pest or weed, its stability in the environment, and its uptake and translocation within the plant.

Research on related piperidine derivatives has shown that even small structural changes can lead to significant differences in bioactivity. For instance, studies on piperidin-4-one derivatives, which are structurally related to this compound, have demonstrated that the addition of a thiosemicarbazone moiety can greatly enhance antifungal activity compared to the parent piperidin-4-one. google.com This principle of enhancing bioactivity through structural modification is directly applicable to derivatives of this compound.

The table below outlines potential structural modifications to the this compound core and the hypothetical impact on its agrochemical activity, based on established principles of medicinal and agricultural chemistry.

Table 2: Structure-Activity Relationship Concepts for this compound Derivatives

| Modified Structural Unit | Potential Modification | Hypothetical Impact on Bioactivity | Rationale |

|---|---|---|---|

| Phenyl Ring | Addition of a second fluorine atom or other halogen | May increase fungicidal or herbicidal potency | Halogenation is a known strategy to enhance the efficacy of many pesticides. |

| Benzoyl Carbonyl Group | Reduction to an alcohol or conversion to an oxime | Could alter the mode of action or selectivity | Changing the electronic nature of this linker can affect target binding affinity. |

This table presents theoretical examples of how structure-activity relationships are explored in agrochemical research and does not reflect the results of specific studies on this compound.

The ultimate goal of these investigations is to discover novel compounds with superior performance, such as higher potency against target pests, better crop safety, and a more favorable environmental profile.

Emerging Research Avenues and Future Directions for 4 4 Fluorobenzoyl Piperidine

Integration with High-Throughput Screening and Advanced Drug Discovery Technologies

The evolution of drug discovery hinges on technologies that can rapidly screen vast libraries of compounds to identify promising leads. High-throughput screening (HTS) is a cornerstone of this approach, enabling the automated testing of hundreds of thousands of drug-like molecules against biological targets. nih.gov For scaffolds like 4-(4-fluorobenzoyl)piperidine, HTS can accelerate the discovery of new derivatives with desired biological activities. For instance, HTS has been successfully used to identify potent and selective inhibitors for targets like the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH) from large chemical libraries, demonstrating the power of this technology to find novel inhibitors among diverse chemical structures. nih.gov

Advanced drug discovery technologies also include the development of high-throughput assays for fundamental properties like aqueous solubility. nih.gov Such assays are critical for building fragment-screening libraries and ensuring that selected compounds have favorable physicochemical properties for further development. nih.gov The integration of the this compound moiety into these screening libraries, supported by high-throughput solubility and activity profiling, represents a significant avenue for future exploration. This allows researchers to efficiently assess the potential of numerous derivatives against a wide array of biological targets.

Computational tools, such as molecular docking and dynamics studies, are increasingly paired with experimental screening. These in silico methods can predict the binding affinity and interaction patterns of this compound derivatives with target proteins, guiding the rational design of more potent and selective candidates. nih.govnih.gov This synergy between high-throughput experimentation and computational analysis streamlines the drug discovery process, saving time and resources while increasing the probability of success.

Exploration of Novel Therapeutic Targets and Modalities

The this compound fragment is a crucial component for ligands targeting serotoninergic (5-HT) and dopaminergic receptors, which are implicated in various neuropsychiatric and neurodegenerative disorders. nih.gov Research has focused on developing molecules with mixed affinity for receptors like 5-HT₁A and 5-HT₂A. nih.gov However, the therapeutic potential of this scaffold extends far beyond its established roles.

Emerging research is uncovering new applications for derivatives of this compound. One promising area is in oncology. Studies have shown that certain N-(piperidine-4-yl)benzamide derivatives can induce cell cycle arrest in liver cancer cells through a p53/p21-dependent pathway. nih.gov Other derivatives have demonstrated inhibitory activity against various cancer cell lines, including breast, ovarian, and colorectal cancers. Furthermore, a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII, which are associated with tumor survival and aggressiveness. nih.gov

The search for novel therapeutic targets has also led to the investigation of enzymes like tyrosinase and dihydrofolate reductase (DHFR). Chemical exploration of the related 4-(4-fluorobenzyl)piperidine fragment has yielded potent tyrosinase inhibitors, which could be developed for treating skin pigmentation disorders and melanoma. nih.gov Additionally, piperidine-based thiosemicarbazones have been synthesized and evaluated as inhibitors of DHFR, a key enzyme in folate metabolism that is a target for anticancer and antimicrobial therapies. nih.gov

The versatility of the this compound scaffold is highlighted by its use as an intermediate in creating compounds targeting a range of biological systems, as detailed in the table below.

| Target/Application Area | Research Findings |

| Neuropsychiatric Disorders | The 4-(p-fluorobenzoyl)piperidine fragment is critical for binding to 5-HT₂A receptors and is a key pharmacophore in developing ligands for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov |

| Cancer (Hepatocarcinoma) | A novel N-(piperidine-4-yl)benzamide derivative, compound 47, showed potent activity against HepG2 cells (IC₅₀ value of 0.25 μM) by inducing cell cycle arrest via a p53/p21-dependent pathway. nih.gov |

| Cancer (Carbonic Anhydrase) | 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides were developed as nanomolar inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and XII. nih.gov |

| Skin Pigmentation/Melanoma | Derivatives of the related 4-(4-fluorobenzyl)piperidine structure were identified as effective tyrosinase inhibitors, with some showing more potency than the reference inhibitor kojic acid. nih.gov |

| Infectious Diseases/Cancer (DHFR) | A series of 4-piperidine-based thiosemicarbazones exhibited potent inhibitory activity against Dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.gov |

Sustainable and Green Chemistry Approaches in Synthetic Development

The chemical industry is increasingly focusing on sustainable practices to minimize environmental impact. Traditional synthesis of this compound often involves the acylation of piperidine (B6355638) with 4-fluorobenzoyl chloride in organic solvents like dichloromethane, using a base such as triethylamine. These methods can rely on solvents derived from petrochemicals and may generate hazardous waste. youtube.com

Future synthetic development is moving towards greener alternatives. Green chemistry principles emphasize the use of safer solvents, reduction of energy consumption, and prevention of waste. youtube.com A significant advancement is the use of water as a solvent in catalytic reactions. For example, a heterogeneous cobalt catalyst has been successfully used for the hydrogenation of pyridine (B92270) derivatives to piperidines in water, offering a more environmentally friendly route. nih.gov

Furthermore, innovative synthetic methods are being developed to improve efficiency and accessibility. Chemists have devised a novel, simple method for producing highly valuable fluorinated piperidines from easily accessible fluorinated pyridines. sciencedaily.com This process involves a two-step, one-vessel reaction sequence of dearomatization followed by hydrogenation, which is more efficient than previous laborious methods. sciencedaily.com Adopting such advanced catalytic systems and greener reaction conditions will be crucial for the sustainable production of this compound and its derivatives. The exploration of safer solvents, such as supercritical water and carbon dioxide, also holds promise for reducing the environmental footprint of pharmaceutical manufacturing. youtube.com

Q & A

Q. What are common synthetic routes for 4-(4-Fluorobenzoyl)piperidine?

A standard method involves reacting This compound hydrochloride with substituted benzyl chlorides in ethanol/water under reflux, using sodium acetate as a base. For example, 7a was synthesized by refluxing equimolar quantities of the hydrochloride salt, 4-fluorobenzyl chloride, and NaOAc in EtOH/H₂O (15 mL/10 mL) for 24 hours. The product was purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 51% .

Q. How is this compound characterized structurally?

Key techniques include ¹H/¹³C NMR and mass spectrometry . For derivative 7a , NMR data confirmed the piperidine backbone (δ 1.86–3.54 ppm for protons; δ 28.4–201.0 ppm for carbons), with diagnostic peaks for the fluorobenzoyl group (δ 7.95 ppm, J=8.2–5.7 Hz). High-resolution mass spectrometry ([M+Na]⁺ = 338.16) validated the molecular formula C₁₉H₁₉F₂NO .

Q. Why is this compound a critical pharmacophore in CNS drug design?

The fluorobenzoyl-piperidine scaffold exhibits high affinity for 5-HT₂A receptors (Ki = 1–10 nM), making it pivotal for antipsychotic development. Its planar aromatic system and piperidine flexibility enable optimal interactions with serotonin receptor subtypes while minimizing off-target dopamine D₂ binding (e.g., D₂ affinity >1000 nM in some analogs) .

Advanced Research Questions

Q. How can receptor selectivity be optimized in this compound derivatives?

Structural modifications at the N-benzyl position significantly impact selectivity. For instance:

Q. What contradictions exist in reported binding data for fluorobenzoyl-piperidine derivatives?

Some studies report negligible D₂ receptor affinity (e.g., FB compounds in ), while others show moderate activity (e.g., Ki = 5–1000 nM in ). This discrepancy may arise from differences in assay conditions (e.g., radioligand choice) or stereochemical purity. Methodological consistency in competitive binding assays (e.g., using [³H]ketanserin for 5-HT₂A) is critical for reproducibility .

Q. How do structural modifications influence sigma-1 receptor activity?

Substituting the benzyl group with aryl sulfonides (e.g., 4-methoxyphenylsulfonyl) shifts selectivity toward sigma-1 receptors. For example, 4-(4-fluorobenzoyl)-1-(4-methoxyphenylsulfonyl)piperidine showed sigma-1 Ki = 20 nM vs. sigma-2 Ki = 500 nM. Molecular dynamics simulations highlight hydrogen bonding between the sulfonyl group and Glu172 residues in sigma-1 .

Q. What analytical challenges arise in purifying this compound derivatives?

Common issues include:

- Residual solvents : Ethanol and dichloromethane traces require rigorous rotary evaporation and lyophilization.

- Diastereomer separation : Chiral derivatives (e.g., trans- vs. cis-alkenes) demand HPLC with chiral columns (e.g., Chiralpak AD-H).

- Purity validation : Combustion analysis (C, H, N) and ¹H NMR integration ensure ≥95% purity .

Q. How can in vitro binding data translate to in vivo efficacy?

While derivatives like 7a exhibit nanomolar 5-HT₂A affinity in vitro, pharmacokinetic optimization (e.g., logP = 2.5–3.5 for blood-brain barrier penetration) is essential. Rodent studies for 7a showed dose-dependent reduction in head-twitch response (5-HT₂A-mediated behavior) at 1 mg/kg, but hepatic metabolism (CYP3A4) limited bioavailability. Prodrug strategies (e.g., esterification) are under investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.